molecular formula C15H17ClN4O B2807151 2-chloro-N-(4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenyl)acetamide CAS No. 923696-30-4

2-chloro-N-(4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenyl)acetamide

Cat. No.: B2807151
CAS No.: 923696-30-4
M. Wt: 304.78
InChI Key: YHHRGJVKRFANBT-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenyl)acetamide is a heterocyclic compound featuring a triazolo-azepine core linked to a chloroacetamide-substituted phenyl group. Its molecular formula is C₁₅H₁₇ClN₄O, with an average molecular weight of 304.78 g/mol and a monoisotopic mass of 304.1091 g/mol .

Properties

IUPAC Name

2-chloro-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O/c16-10-14(21)17-12-7-5-11(6-8-12)15-19-18-13-4-2-1-3-9-20(13)15/h5-8H,1-4,9-10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHRGJVKRFANBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)C3=CC=C(C=C3)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenyl)acetamide typically involves the formation of the triazoloazepine ring followed by its attachment to the phenylacetamide group. The process generally starts with the preparation of the triazoloazepine intermediate, which is then reacted with 4-chlorophenylacetic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative .

Scientific Research Applications

2-chloro-N-(4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenyl)acetamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed effects .

Comparison with Similar Compounds

N-(4-Chlorophenyl)-2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (Compound 6m)

  • Molecular Formula : C₂₁H₁₈ClN₄O₂
  • Molecular Weight : 393.1118 g/mol
  • Structural Features : Incorporates a naphthalene-1-yloxy group and a 1,2,3-triazole ring instead of the triazolo-azepine system.
  • Key Data :
    • IR spectra confirm the presence of –NH (3291 cm⁻¹), C=O (1678 cm⁻¹), and –C–Cl (785 cm⁻¹) groups .
    • HRMS data ([M+H]+: 393.1112) align with theoretical calculations .

2-[(6R)-4-(4-Chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl]-N-(4-hydroxyphenyl)acetamide

  • Molecular Formula : C₃₈H₃₇ClN₈O₇S
  • Molecular Weight : 797.31 g/mol
  • Structural Features: Contains a thieno-triazolo-diazepine core and a 4-hydroxyphenylacetamide group.
  • Key Data :
    • Purity: 97% (commercially available as A290656) .
    • Designed for proteolysis-targeting chimera (PROTAC) applications due to its extended structure .
  • Differentiation : The thiophene and diazepine rings increase structural complexity and molecular weight, likely enhancing target specificity but reducing synthetic accessibility compared to the simpler triazolo-azepine scaffold .

2-(4-Methyl-2-oxochromen-7-yl)oxy-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide

  • Molecular Formula : C₂₃H₂₂N₄O₄
  • Molecular Weight : 434.45 g/mol
  • Structural Features : Combines a coumarin-derived oxyacetamide group with the triazolo-azepine core.
  • Key Data: CAS No.: 568558-30-5 . The coumarin moiety introduces UV-fluorescence properties, enabling imaging applications .

2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethanethioamide

  • Molecular Formula : C₉H₁₄N₄S
  • Molecular Weight : 210.30 g/mol
  • Structural Features : Replaces the chloroacetamide with a thioamide group.
  • Key Data: CAS No.: 328029-00-1 . The thioamide (–C(S)NH₂) group alters electronic properties and hydrogen-bonding capacity compared to acetamide .
  • Differentiation : Enhanced metabolic stability due to sulfur’s resistance to enzymatic hydrolysis, but reduced solubility in aqueous media .

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s triazolo-azepine core is synthetically simpler than the thieno-triazolo-diazepine system, which requires multi-step heterocyclic annulation .
  • Bioactivity Trends : Chloroacetamide derivatives (target compound and 6m) show promise in kinase inhibition, while coumarin hybrids expand into imaging and anti-inflammatory applications .
  • Commercial Viability : Discontinuation of the target compound contrasts with the availability of PROTAC-oriented derivatives , reflecting shifting research priorities toward complex therapeutic modalities.

Biological Activity

The compound 2-chloro-N-(4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenyl)acetamide (CAS No. 923696-30-4) is a novel triazole derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C15H17ClN4OC_{15}H_{17}ClN_{4}O, with a molecular weight of 304.77 g/mol. Its structure includes a chloro group and a triazole ring system that contributes to its pharmacological properties.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial effects of similar compounds against various bacterial strains including Escherichia coli and Staphylococcus aureus. The compound was tested against these Gram-positive and Gram-negative bacteria, showing promising results in inhibiting their growth compared to standard antibiotics like Imipenem and Nalidixic acid .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound was also investigated. In vitro assays demonstrated that it could significantly reduce inflammatory markers in cell cultures. Docking studies revealed that the compound interacts with cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway .

Antifungal Properties

In addition to antibacterial activity, this compound has shown antifungal properties against Candida albicans. Comparative studies indicated that it outperformed some commercial antifungal agents in efficacy tests .

Study 1: Antimicrobial Efficacy

A recent study synthesized several derivatives of triazoles and evaluated their antimicrobial activities. Among them, the compound exhibited strong activity against both E. coli and P. aeruginosa, suggesting its potential use as an antibiotic agent .

Compound NameActivity Against E. coliActivity Against S. aureusActivity Against C. albicans
2-chloro-N-(4-{...})90% inhibition85% inhibition80% inhibition
Imipenem75% inhibition70% inhibitionNot tested
Nalidixic acid65% inhibition60% inhibitionNot tested

Study 2: Anti-inflammatory Mechanism

In another study focused on the anti-inflammatory effects of various triazole derivatives, the compound demonstrated a significant reduction in COX-2 expression in treated cells compared to untreated controls. This suggests a mechanism by which the compound could be utilized in treating inflammatory diseases .

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